3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one
Description
Structure
3D Structure
Properties
CAS No. |
5462-00-0 |
|---|---|
Molecular Formula |
C11H9ClO2 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
(3E)-3-[(2-chlorophenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C11H9ClO2/c12-10-4-2-1-3-8(10)7-9-5-6-14-11(9)13/h1-4,7H,5-6H2/b9-7+ |
InChI Key |
VABUJXPEOAEPRM-VQHVLOKHSA-N |
Isomeric SMILES |
C\1COC(=O)/C1=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C1COC(=O)C1=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Method
This is the most common approach for synthesizing benzylidene-substituted dihydrofuranones, including 3-(2-Chlorobenzylidene)dihydrofuran-2(3H)-one.
-
- 2-Chlorobenzaldehyde (as the aldehyde component)
- Dihydrofuran-2(3H)-one or 4-hydroxyfuran-2(5H)-one derivatives
- Base catalyst such as piperidine, triethylamine, or ammonium acetate
- Solvent: ethanol, methanol, or acetic acid
- Reaction temperature: reflux or room temperature depending on catalyst and solvent
-
- Mix equimolar amounts of 2-chlorobenzaldehyde and dihydrofuranone in the solvent.
- Add the base catalyst.
- Stir the mixture under reflux or at room temperature for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, precipitate the product by adding water or ice, and filter.
- Purify the crude product by recrystallization or column chromatography.
-
- Yields typically range from 70% to 85%.
- The product is often obtained as a solid with high purity after recrystallization.
One-Step Cyclization Using α-Halogenated Ketones and 1,3-Cyclohexanedione (Adapted Method)
Although this method is primarily reported for 2,3-dihydrofuran compounds, it can be adapted for substituted benzylidene derivatives.
-
- α-Halogenated cyclic ketone (e.g., 2-chlorocyclopentanone)
- 1,3-Cyclohexanedione
- Base such as triethylamine
- Solvent: dichloromethane or dimethyl sulfoxide (DMSO)
- Room temperature stirring
-
- In a round-bottom flask, dissolve 1,3-cyclohexanedione and triethylamine in the solvent.
- Slowly add the α-halogenated ketone dropwise under stirring.
- Monitor the reaction by TLC.
- After completion, add water and extract the organic layer with dichloromethane.
- Concentrate under reduced pressure.
- Purify by silica gel column chromatography.
-
- No metal catalysts required.
- Mild reaction conditions.
- High yields (up to 81% reported for similar compounds).
- Simple post-reaction workup.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane / DMSO |
| Base | Triethylamine |
| Temperature | Room temperature |
| Reaction time | Several hours (monitored by TLC) |
| Yield | 75-81% |
| Purification | Silica gel chromatography |
| Product state | Solid or oil depending on substituents |
Alternative Synthetic Routes
-
- Using glacial acetic acid as solvent and acid catalyst.
- Refluxing 2-chlorobenzaldehyde with dihydrofuranone derivatives.
- Product isolation by precipitation and recrystallization.
Phosgene-Mediated Cyclization:
- For related furanone derivatives, phosgene can be used to cyclize hydroxyacrylic acids to dioxolane-diones, which can be further transformed to benzylidene dihydrofuranones.
- This method is more complex and less commonly used for this compound specifically.
| Method | Catalyst/Base | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Knoevenagel Condensation | Piperidine/TEA | Ethanol/Acetic acid | Reflux/RT | 70-85 | Simple, high yield, easy workup | May require longer reaction time |
| α-Halogenated Ketone Reaction | Triethylamine | DCM/DMSO | Room temperature | 75-81 | Mild, no metal catalyst, efficient | Requires α-halogenated ketone |
| Acid-Catalyzed Condensation | Acetic acid (acidic) | Glacial acetic acid | Reflux | 60-75 | Straightforward | Possible side reactions |
| Phosgene Cyclization | Phosgene, TEA | Diethyl ether | 0°C to RT | 60-70 | Useful for complex derivatives | Toxic reagents, complex steps |
The preparation of this compound is most effectively achieved via Knoevenagel condensation of 2-chlorobenzaldehyde with dihydrofuran-2(3H)-one under basic catalysis, providing good yields and operational simplicity. Alternative methods involving α-halogenated cyclic ketones and 1,3-cyclohexanedione under base catalysis offer metal-free, mild conditions with comparable yields and may be adapted for this compound. Acid-catalyzed methods and phosgene-mediated cyclizations are less common due to harsher conditions or complexity.
The choice of method depends on available starting materials, desired purity, scale, and environmental considerations. The α-halogenated ketone method stands out for industrial scalability due to its mild conditions and high efficiency without metal catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of dihydrofuran-2(3H)-one compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives, including 3-(2-Chlorobenzylidene)dihydrofuran-2(3H)-one, which demonstrated potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property suggests its potential utility in treating conditions such as arthritis and other inflammatory disorders .
Cancer Research
There is emerging evidence that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, thereby inhibiting tumor growth. The compound's ability to modulate pathways involved in cell cycle regulation and apoptosis presents opportunities for further research in cancer therapeutics .
Agrochemical Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the life cycle of certain pests. Its application can lead to reduced pest populations while minimizing harm to beneficial insects. Field trials have demonstrated effective control over agricultural pests, suggesting its potential as an environmentally friendly alternative to conventional pesticides .
Herbicidal Properties
In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Research indicates that it can inhibit the growth of specific weed species without adversely affecting crop yield, making it a valuable tool in integrated pest management strategies .
Material Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. It can act as a monomer or cross-linking agent in the production of novel materials with enhanced mechanical and thermal properties. Research into its application in creating biodegradable polymers is ongoing, aiming to develop sustainable materials for various industrial applications .
Summary of Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed an Minimum Inhibitory Concentration (MIC) as low as 6.25 µg/ml against Staphylococcus aureus. This result underscores the compound's potential as a lead structure for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments showed that treatment with the compound significantly reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its effectiveness in modulating inflammatory responses.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzylidene)dihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Electronic Effects
- The chloro substituent in this compound withdraws electron density, stabilizing the conjugated enone system and enhancing electrophilicity compared to non-halogenated analogs like (3E)-3-benzylidenedihydrofuran-2(3H)-one .
Steric and Conformational Dynamics
- The p-tolyl group in the target compound introduces steric bulk, influencing crystal packing via π–π interactions and stabilizing two distinct rotamers . In contrast, smaller substituents (e.g., acetyl or imidazole) allow greater conformational flexibility but weaker intermolecular interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(2-Chlorobenzylidene)dihydrofuran-2(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and dihydrofuranone precursors. Optimization involves adjusting catalysts (e.g., acid/base), solvent polarity (e.g., ethanol or THF), and temperature (60–100°C). For example, analogous syntheses of benzylidene-dihydrofuranones employ reflux conditions with catalytic p-toluenesulfonic acid to achieve yields >70% . Purification typically involves column chromatography using ethyl acetate/hexane gradients.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms the chlorobenzylidene substituent's orientation. For example, single-crystal studies of related chlorophenyl-furanones revealed planar geometries with intermolecular hydrogen bonding .
- NMR : H and C NMR identify proton environments (e.g., olefinic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ 170–175 ppm).
- IR spectroscopy : Confirms lactone C=O stretching (~1750 cm) and C-Cl bonds (~750 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation; the compound may release irritants under heating (e.g., HCl vapors from dechlorination) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Refer to SDS guidelines for disposal, as chlorinated byproducts may require specialized treatment .
Advanced Research Questions
Q. How do substituents on the benzylidene group influence the compound’s reactivity and biological activity?
- Methodological Answer : Substituents like methoxy or hydroxyl groups alter electronic properties (e.g., electron-withdrawing Cl vs. electron-donating OCH), affecting reaction kinetics. For example, methoxy-substituted analogs undergo faster nucleophilic additions due to increased electrophilicity at the α,β-unsaturated lactone . Computational studies (DFT) can predict substituent effects on frontier molecular orbitals and regioselectivity .
Q. What strategies resolve stereochemical challenges during asymmetric synthesis of dihydrofuranone derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control lactone ring stereochemistry.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, as demonstrated in the synthesis of related dihydrofuran-2-ones .
- X-ray crystallography : Validate enantiopurity by comparing experimental and simulated circular dichroism spectra .
Q. How can computational modeling predict physicochemical properties and reaction pathways for this compound?
- Methodological Answer :
- ADMET prediction : Tools like ACD/Labs Percepta estimate logP (~2.5), solubility (<1 mg/mL), and metabolic stability .
- DFT calculations : Optimize transition states for cycloaddition reactions (e.g., Diels-Alder) using Gaussian09 with B3LYP/6-31G* basis sets.
- Molecular docking : Screen for biological targets (e.g., sigma-2 receptors) by aligning the chlorobenzylidene moiety with hydrophobic binding pockets .
Q. How should researchers address contradictions in reported spectroscopic data or crystallographic parameters?
- Methodological Answer :
- Cross-validation : Compare NMR data across solvents (CDCl vs. DMSO-d) to assess solvent-induced shifts.
- Crystallographic refinement : Use software like SHELXL to resolve discrepancies in bond lengths/angles. For example, Acta Crystallographica studies highlight mean C-C bond accuracies of ±0.002 Å .
- Replicate experiments : Reproduce synthesis under standardized conditions to isolate batch-specific variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
